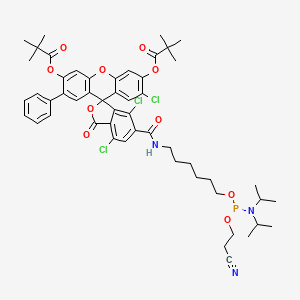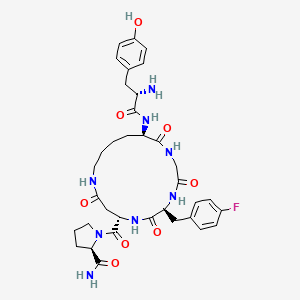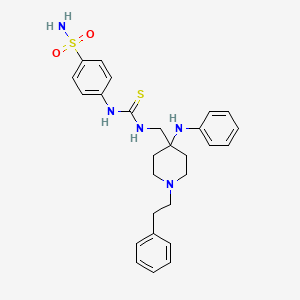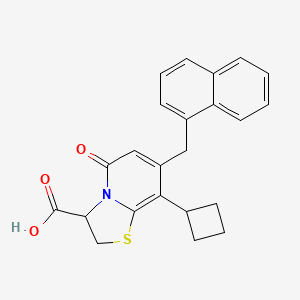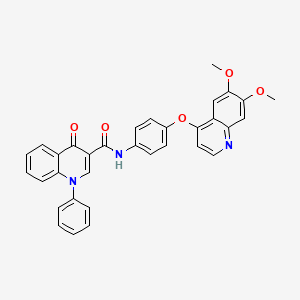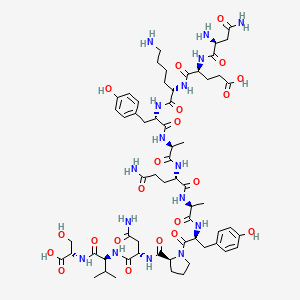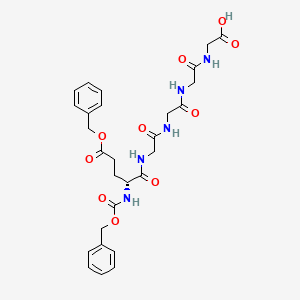
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is a synthetic peptide compound. The “Cbz” stands for carbobenzoxy, a protective group used in peptide synthesis. “D-Glu(Bn)” refers to D-glutamic acid with a benzyl group, and “Gly” stands for glycine, a simple amino acid. This compound is used in various scientific research applications due to its unique properties and structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly typically involves the stepwise addition of amino acids to form the peptide chain. The process begins with the protection of the amino group of D-glutamic acid using the carbobenzoxy group. The benzyl group is then introduced to the side chain of D-glutamic acid. The protected D-glutamic acid is then coupled with glycine residues using standard peptide coupling reagents such as carbodiimides or uronium salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Deprotection: The carbobenzoxy and benzyl groups can be removed using hydrogenation or acidic conditions to yield the free peptide.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the hydrogenation of the carbobenzoxy and benzyl groups.
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid can be used for the hydrolysis of peptide bonds.
Major Products Formed
The major products formed from the reactions of this compound include the individual amino acids (D-glutamic acid and glycine) and their derivatives after deprotection and hydrolysis .
Wissenschaftliche Forschungsanwendungen
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand the reactivity and stability of peptide bonds.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-D-Glu-OH: A simpler derivative of D-glutamic acid with a carbobenzoxy protective group.
Cbz-D-Glu(OtBu)-OH: A derivative with a tert-butyl group instead of a benzyl group.
Cbz-D-Glu-Gly-OH: A shorter peptide with only one glycine residue.
Uniqueness
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is unique due to its specific sequence and protective groups, which confer distinct chemical and biological properties. The presence of multiple glycine residues makes it more flexible and less sterically hindered compared to shorter peptides .
Eigenschaften
Molekularformel |
C28H33N5O10 |
|---|---|
Molekulargewicht |
599.6 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H33N5O10/c34-22(29-14-23(35)31-16-25(37)38)13-30-24(36)15-32-27(40)21(33-28(41)43-18-20-9-5-2-6-10-20)11-12-26(39)42-17-19-7-3-1-4-8-19/h1-10,21H,11-18H2,(H,29,34)(H,30,36)(H,31,35)(H,32,40)(H,33,41)(H,37,38)/t21-/m1/s1 |
InChI-Schlüssel |
NSNQPZDPXGQEHI-OAQYLSRUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


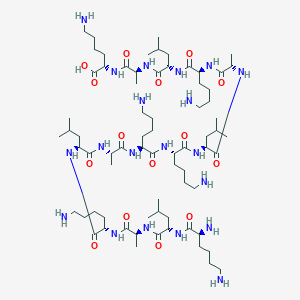
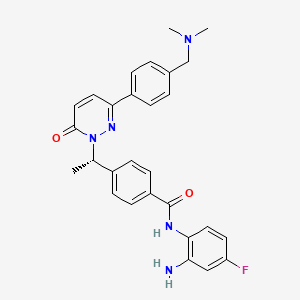
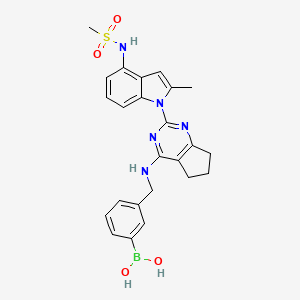
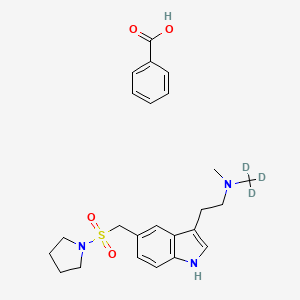
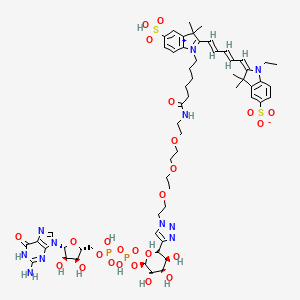
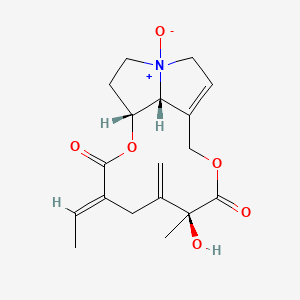
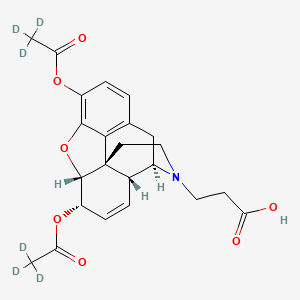
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
